molecular formula C13H18N2 B8189254 1-Amino-spiro[1-amino-indane-2,4'-piperidine]

1-Amino-spiro[1-amino-indane-2,4'-piperidine]

Cat. No.: B8189254
M. Wt: 202.30 g/mol
InChI Key: ONOKMILZEVKNEA-UHFFFAOYSA-N
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Description

1-Amino-spiro[1-amino-indane-2,4'-piperidine] is a spirocyclic compound featuring a fused indane and piperidine system with dual amino substituents. Its unique spiro architecture enforces a rigid three-dimensional conformation, which may enhance binding specificity to biological targets such as acetylcholinesterase (AChE) or proteases.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4,12,15H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOKMILZEVKNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] typically involves the reaction of indane derivatives with piperidine under specific conditions. One common method involves the use of indanone as a starting material, which undergoes a series of reactions including amination and cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Amino-spiro[1-amino-indane-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • 1-Amino-spiro[1-amino-indane-2,4'-piperidine] has been explored for its potential as a pharmacological agent, particularly in the context of receptor interactions. Initial studies suggest it may act as a ligand for neurotransmitter receptors, including those involved in serotonin and dopamine signaling pathways.
  • Anticancer Research
    • Studies have indicated that modifications to the spiro structure can significantly influence cytotoxicity against various cancer cell lines. This suggests that 1-Amino-spiro[1-amino-indane-2,4'-piperidine] could be a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition
    • The compound has shown potential for inhibiting specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in parasites like Plasmodium falciparum. This selectivity could be leveraged for developing targeted antimalarial therapies.
  • Neuropharmacology
    • Given its structural features, this compound may interact with neurotransmitter systems, making it a subject of interest for studies on neurological disorders. Its binding affinity and selectivity could yield insights into its therapeutic potential in treating conditions like depression or anxiety.

Case Study 1: Anticancer Activity

A study synthesized various derivatives of spiro compounds and tested their cytotoxicity against several cancer cell lines. Results indicated that alterations in the spiro structure significantly impacted anticancer activity, highlighting the potential of 1-Amino-spiro[1-amino-indane-2,4'-piperidine] as a promising candidate for cancer treatment.

Case Study 2: Enzyme Interaction

Research focused on the structure–activity relationship (SAR) of spiro compounds targeting DHODH revealed that specific substitutions enhanced selectivity against P. falciparum DHODH while minimizing activity against human DHODH. This finding underscores the therapeutic optimization possibilities for 1-Amino-spiro[1-amino-indane-2,4'-piperidine] in antimalarial drug development.

Mechanism of Action

The mechanism of action of 1-Amino-spiro[1-amino-indane-2,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Piperidine vs. Morpholine Derivatives

Replacing the piperidine ring with morpholine in analogous compounds significantly reduces inhibitory activity. For example:

  • Piperidine derivatives (e.g., compounds 1–3) : Exhibit strong interactions with AChE residues Trp84, Ser122, and Tyr70, yielding IC50 values comparable to galantamine .
  • Morpholine derivatives (e.g., compounds 4–5) : Lose critical interactions (e.g., with Ser122 and Tyr70) and show weaker binding (ΔG = −68.0 kcal/mol vs. −69.4 kcal/mol for piperidine derivatives) .

Key Insight : The basicity and spatial orientation of piperidine are essential for maintaining hydrogen bonds and π-π stacking with aromatic residues in enzyme active sites. Morpholine’s oxygen atom disrupts these interactions .

Impact of Substituents on Piperidine Moieties

Substituent size and position on the piperidine ring profoundly influence activity:

  • Bulky groups (e.g., compound 17) : Introduce steric hindrance, reducing potency by 100-fold in Giardia lamblia assays compared to smaller substituents (e.g., compound 16) .
  • Electron-withdrawing groups (e.g., 4-methyl or 3-fluorine) : Improve selectivity and potency in dipeptidyl peptidase II (DPP II) inhibitors (IC50 = 0.23 nM for 2-chlorobenzyl-substituted derivatives) .
  • Amino groups (as in the target compound): Enhance hydrogen bonding, as seen in UA–amino alcohol conjugates, which induce apoptosis via S-phase cell cycle arrest .

Data Table 1: Substituent Effects on Piperidine-Based Compounds

Compound Substituent Target Enzyme IC50/ΔG Reference
Compound 16 4-OH-piperidine G. lamblia 0.1 μM
Compound 17 Bulky R-group G. lamblia 10 μM
DPP II Inhibitor 2-Chlorobenzyl DPP II 0.23 nM
Target Compound Dual amino groups AChE (Pred.) Not reported

Spirocyclic vs. Non-Spirocyclic Analogues

Spirocyclic systems enforce rigid conformations, improving binding specificity:

  • 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one : Shows moderate activity (IC50 ~1 μM) in undisclosed targets, highlighting the role of aromatic fusion .
  • Target Compound: The spiro-indane-piperidine system likely positions amino groups optimally for dual interactions, akin to donepezil’s indanone-piperidine motif .

Key Insight : Spiro architectures reduce conformational flexibility, enhancing entropy-driven binding but requiring precise functional group placement.

Comparison with Benzisoxazole and Piperazine Derivatives

  • Benzisoxazole-piperidine hybrids (e.g., compound 21) : Exhibit potent AChE inhibition (IC50 = 36 nM) but reduced 5-HT4R affinity due to flexible linkers .
  • Piperazine derivatives (e.g., compound 4a) : Mimic donepezil’s binding mode but with lower AChE affinity (Ki = 441 nM vs. 9.6 nM for benzisoxazole) .

Biological Activity

1-Amino-spiro[1-amino-indane-2,4'-piperidine] is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-Amino-spiro[1-amino-indane-2,4'-piperidine] is C13H19N3C_{13}H_{19}N_3 with a molecular weight of approximately 219.31 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of 1-Amino-spiro[1-amino-indane-2,4'-piperidine] typically involves multi-step reactions starting from readily available indane derivatives. Recent advancements in synthetic methodologies have streamlined the process, enhancing yields and purity. For instance, a one-pot synthesis approach has been reported to improve efficiency in producing spirocyclic compounds by utilizing various reagents under controlled conditions .

The biological activity of 1-Amino-spiro[1-amino-indane-2,4'-piperidine] is primarily attributed to its interaction with specific molecular targets within biological pathways. Its spirocyclic structure allows for unique conformational flexibility, which is crucial for binding to target proteins or enzymes. Preliminary studies suggest that the compound may act as an inhibitor in pathways associated with cancer cell proliferation and apoptosis .

Anticancer Properties

Recent research has demonstrated the potential anticancer activity of 1-Amino-spiro[1-amino-indane-2,4'-piperidine]. In vitro studies have shown significant antiproliferative effects against various cancer cell lines, including A549 (human lung carcinoma) and SH-SY5Y (neuroblastoma) cells. The compound exhibited a dose-dependent inhibition of cell growth, with notable effects at concentrations as low as 25 µg/mL .

Cell LineConcentration (µg/mL)Cell Growth Inhibition (%)
A5492530
A5495050
SH-SY5Y5060

Table 1: Antiproliferative activity of 1-Amino-spiro[1-amino-indane-2,4'-piperidine] against cancer cell lines.

Mechanistic Insights

The mechanism by which 1-Amino-spiro[1-amino-indane-2,4'-piperidine] exerts its anticancer effects may involve the disruption of the MDM2-p53 interaction pathway. This interaction is critical in regulating cell cycle and apoptosis; thus, inhibiting it could lead to increased apoptosis in tumor cells .

Case Studies

A study investigating various spirocyclic compounds similar to 1-Amino-spiro[1-amino-indane-2,4'-piperidine] found that these compounds can significantly modulate enzyme expression related to cancer progression. The results indicated that the presence of the spiro structure enhances binding affinity to target proteins compared to non-spiro analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-Amino-spiro[1-amino-indane-2,4'-piperidine], and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of spiro-piperidine derivatives typically involves multi-step reactions, such as condensation, cyclization, or reductive amination. For example, piperidine precursors (e.g., 1-benzyl-4-aminopiperidine ) can undergo spiro-annulation with indane derivatives under catalytic conditions (e.g., palladium or acid catalysis). Solvent choice (e.g., THF or DMF) and temperature control (e.g., reflux at 80–100°C) are critical to avoid side reactions. Purification via column chromatography or recrystallization improves purity, with HPLC monitoring (≥98% purity threshold) . Yields often depend on steric hindrance and electron-donating/withdrawing groups in precursors.

Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) identifies spiro-junction protons and amine groups, while X-ray crystallography resolves stereochemistry and confirms the spirocyclic framework . Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) . Thermal stability is evaluated using DSC (melting point ~155–158°C, analogous to 4-aminopyridine derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of 1-Amino-spiro[1-amino-indane-2,4'-piperidine] with ion channels or enzymes?

  • Methodological Answer : Molecular docking using software like AutoDock Vina or Schrödinger Suite can model binding affinities to targets such as potassium channels (e.g., KCNA1–7 subtypes ). The spiro structure’s conformational rigidity may influence binding pocket compatibility. Parameters include ligand flexibility (rotatable bonds <5), solvent-accessible surface area, and free energy calculations (ΔG). Validation requires comparative studies with known inhibitors (e.g., 4-aminopyridine ) and experimental IC₅₀ assays in electrophysiological models .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in activity (e.g., varying IC₅₀ values) often arise from assay conditions (e.g., cell line specificity, buffer pH). Systematic replication under standardized protocols (e.g., OECD guidelines) is critical. Meta-analysis frameworks like PICO (Population, Intervention, Comparison, Outcome) help isolate variables. For example, compare the compound’s efficacy across in vitro (HEK293 cells expressing KCNA2 ) and in vivo (rodent models) systems. Statistical tools (e.g., ANOVA with post-hoc tests) identify outliers or confounding factors .

Q. How does structural modification of the spiro scaffold impact pharmacokinetics and metabolic stability?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., substituting indane with benzofuran or altering piperidine substituents ). Key parameters include logP (lipophilicity), metabolic stability in liver microsomes, and CYP450 inhibition profiles (e.g., CYP3A4 ). In vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) predict bioavailability. For instance, adding methyl groups to the piperidine ring may reduce first-pass metabolism, as seen in related piperidine derivatives .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

  • Methodological Answer : Chiral resolution techniques include asymmetric catalysis (e.g., chiral auxiliaries or catalysts like BINAP-ruthenium complexes) or enzymatic kinetic resolution. Analytical chiral HPLC (e.g., Chiralpak columns) monitors enantiomeric excess (ee). For example, the use of L-proline derivatives as catalysts in spiro-annulation reactions can achieve >90% ee, as demonstrated in analogous piperidine syntheses .

Methodological Frameworks

  • Theory Integration : Link research to ion channel modulation theories (e.g., voltage-gated potassium channel blocking mechanisms ) or spirocyclic compound pharmacokinetic models .
  • Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, prioritize studies on the compound’s neuroprotective potential over commercial synthesis optimization.

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